(Z)-6-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylhexanamide
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Overview
Description
The compound is a thiazolidine derivative with a phenethylamide moiety. Thiazolidines are a class of organic compounds with a five-membered ring containing a nitrogen atom, a sulfur atom, and three carbon atoms . The phenethylamide moiety suggests potential bioactivity, as phenethylamines are a class of compounds with various biological effects .
Molecular Structure Analysis
The compound likely has a rigid thiazolidine ring system, with the phenethylamide moiety providing some flexibility. The presence of the benzylidene moiety suggests potential for conjugation and planarity .Chemical Reactions Analysis
Thiazolidines can undergo various reactions, including ring-opening reactions, depending on the substituents present . The phenethylamide moiety might undergo reactions typical of amides, such as hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the positions of the substituents. Generally, we can expect it to have properties typical of similar sized organic compounds .Scientific Research Applications
Antimicrobial Applications
Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial efficacy against a range of bacterial and fungal strains. For instance, a series of thiazolidinone derivatives demonstrated moderate to good antimicrobial activities, comparable to standard drugs like Ampicillin and Ciprofloxacin in some cases. These findings suggest their potential as antimicrobial agents in medical research and treatment strategies (PansareDattatraya & Devan, 2015).
Anticancer Applications
Research on thiazolidinone derivatives has also extended into the realm of anticancer activity. Certain derivatives were found to exhibit significant anticancer properties in vitro, highlighting their potential as scaffolds for developing new anticancer agents. This includes studies where derivatives showed promising results against human cancer cell lines, indicating their potential utility in cancer research and therapy development (Deep et al., 2016).
Complexing Properties and Potential for Membrane Processes
The complexing properties of thiazolidinone derivatives with metals have been explored, demonstrating their potential in membrane processes as sodium cation carriers. This suggests their applicability in the field of material science, particularly in the development of membranes for specific ion transport (Kosterina et al., 2004).
Photodynamic Therapy Applications
Certain derivatives of thiazolidinones have been synthesized and characterized for their photochemical properties, indicating their potential as photosensitizers in photodynamic therapy (PDT) for cancer treatment. These compounds exhibited good fluorescence properties and high singlet oxygen quantum yields, crucial for the effectiveness of Type II photosensitizers in PDT (Pişkin et al., 2020).
Structural Analysis and Supramolecular Chemistry
Studies on the supramolecular structures of thiazolidinone derivatives have provided insights into their hydrogen-bonding patterns, crystal packing, and potential for forming various supramolecular architectures. This research contributes to the understanding of molecular interactions and the design of molecular assemblies with specific properties (Delgado et al., 2005).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4S2/c1-31-21-13-12-20(17-22(21)32-2)18-23-25(30)28(26(33)34-23)16-8-4-7-11-24(29)27-15-14-19-9-5-3-6-10-19/h3,5-6,9-10,12-13,17-18H,4,7-8,11,14-16H2,1-2H3,(H,27,29)/b23-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHNNXKACAKLMD-NKFKGCMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NCCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NCCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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